REACTION_CXSMILES
|
[OH-:1].[Na+].[CH2:3]([C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][C:14]=1[CH2:15]C)[O:11][C:10](=O)[C:9]([N+]([O-])=O)=[C:8]2[OH:21])C>O>[CH3:15][C:14]1[C:5]([CH3:3])=[C:6]2[C:7]([C:8]([OH:21])=[CH:9][C:10](=[O:11])[O:1]2)=[CH:12][CH:13]=1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
2.9 g
|
Type
|
reactant
|
Smiles
|
C(C)C=1C=C2C(=C(C(OC2=CC1CC)=O)[N+](=O)[O-])O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Filtration
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C2C(=CC(OC2=C1C)=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |